西咪替丁-d3

描述

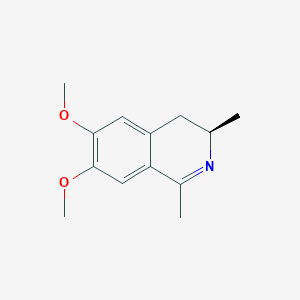

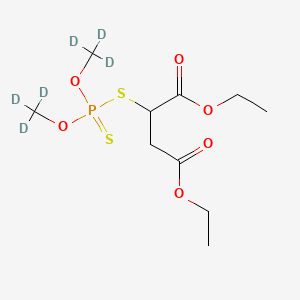

西咪替丁-d3 是一种氘标记的西咪替丁类似物,西咪替丁是一种众所周知的组胺 H2 受体拮抗剂。在西咪替丁分子中掺入氘原子提高了其稳定性,使其能够用作各种分析应用中的内标,特别是在质谱分析中。西咪替丁本身广泛用于抑制胃酸分泌,治疗胃溃疡和胃食管反流病等疾病。

科学研究应用

西咪替丁-d3 具有广泛的科学研究应用:

化学: 用作气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 中定量西咪替丁的内标。

生物学: 用于涉及组胺 H2 受体相互作用和信号通路的研究。

作用机制

西咪替丁-d3 与西咪替丁一样,充当组胺 H2 受体拮抗剂。它与胃壁细胞基底外侧膜上的 H2 受体结合,阻断组胺的作用。这种抑制减少了胃酸分泌和胃蛋白酶的输出。 此外,this compound 可以抑制细胞色素 P450 酶的活性,影响各种药物的代谢 .

类似化合物:

雷尼替丁: 另一种具有类似作用机制但化学结构不同的组胺 H2 受体拮抗剂。

法莫替丁: 一种更有效的 H2 受体拮抗剂,具有更长的作用时间。

尼扎替丁: 与西咪替丁相似,但药物相互作用更少。

This compound 的独特性: this compound 的独特性在于其氘标记,这提高了其稳定性,使其成为分析应用的理想内标。 这种标记还允许与非氘化对应物相比,进行更准确的药代动力学和代谢研究 .

安全和危害

When handling Cimetidine-d3, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing. Avoid dust formation .

Relevant Papers

A literature review suggests that the potential effect that medications may have on the vitamin D status is rarely taken into consideration . This includes drugs like Cimetidine-d3. The review suggests that providers of health care ought to be alert to the potential of vitamin D depletions induced by medications, especially in elderly people exposed to multiple-drug therapy, and to provide supplementation if required .

生化分析

Biochemical Properties

Cimetidine-d3, like its parent compound Cimetidine, is known to interact with various enzymes and proteins. It is a competitive antagonist of the histamine H2 receptor, meaning it competes with histamine for binding to this receptor . This interaction is crucial in its role in inhibiting gastric acid secretion . Cimetidine-d3 has also been shown to inhibit the activity of cytochrome P450 and carbonic anhydrase enzymes .

Cellular Effects

In terms of cellular effects, Cimetidine-d3, through its antagonistic action on the histamine H2 receptor, can influence various cellular processes. By inhibiting gastric acid secretion, it can impact the overall function of gastric cells . Additionally, it has been suggested to have anti-inflammatory and anti-allergic effects .

Molecular Mechanism

The molecular mechanism of action of Cimetidine-d3 involves its binding to the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Cimetidine-d3 in laboratory settings are limited, research on Cimetidine, the parent compound, indicates that it has a half-life of approximately 2 hours

Dosage Effects in Animal Models

Research on the dosage effects of Cimetidine-d3 in animal models is currently limited. A study involving the co-administration of Cimetidine and Metformin in rats showed that Cimetidine significantly increased the area under the curve of Metformin, indicating a potential interaction between these two compounds .

Metabolic Pathways

Cimetidine-d3 is likely to be involved in similar metabolic pathways as Cimetidine. Cimetidine is known to undergo metabolism in the liver, with one major metabolite being cimetidine sulfoxide .

Transport and Distribution

Cimetidine-d3, like Cimetidine, is likely to be transported and distributed within cells and tissues via various mechanisms. Cimetidine is known to be a substrate of the organic cation transporter 1 (OCT1), which is highly expressed in the liver . This suggests that Cimetidine-d3 may also interact with this transporter.

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to areas where the histamine H2 receptors are found, such as the basolateral membrane of gastric parietal cells .

准备方法

合成路线和反应条件: 西咪替丁-d3 的合成涉及西咪替丁的氘化。一种常见的方法包括将 (5-甲基-1H-咪唑-4-基) 甲醇转化为硝酸酯,然后在温和条件下与 N-氰基-N'-甲基-N'-巯基乙基胍醚反应。 此过程产生了高纯度和最小副产物的this compound .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,以确保高收率和纯度。 使用氘代试剂和溶剂对于在整个合成过程中保持氘标记至关重要 .

化学反应分析

反应类型: 西咪替丁-d3 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成西咪替丁亚砜。

还原: 还原反应可以将this compound 转换回其母体化合物。

取代: 取代反应可以在咪唑环或氰基上发生。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 取代反应通常涉及在碱性条件下使用胺或硫醇等亲核试剂。

主要产物:

氧化: 西咪替丁亚砜。

还原: 西咪替丁。

相似化合物的比较

Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

Nizatidine: Similar to cimetidine but with fewer drug interactions.

Uniqueness of Cimetidine-d3: Cimetidine-d3’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This labeling also allows for more accurate pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

属性

IUPAC Name |

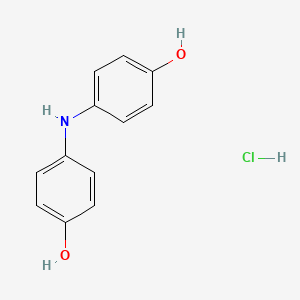

1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXAKUUQRKLND-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185237-29-9 | |

| Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

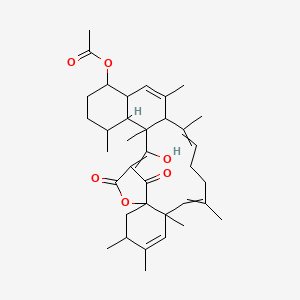

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)

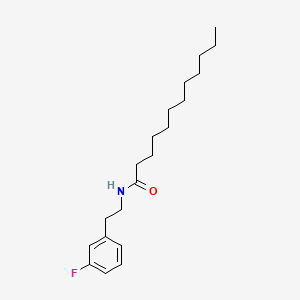

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

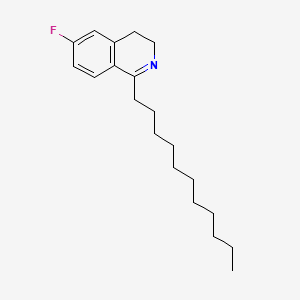

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)